methyl 4-({[2-(1H-imidazol-4-yl)ethyl]carbamothioyl}amino)benzoate
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Overview
Description
Methyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbothioyl)amino]benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbothioyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of the imidazole derivative, followed by the introduction of the benzoate ester and the thioamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The thioamide group can be reduced to form corresponding amines.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
methyl 4-[2-(1H-imidazol-5-yl)ethylcarbamothioylamino]benzoate |
InChI |
InChI=1S/C14H16N4O2S/c1-20-13(19)10-2-4-11(5-3-10)18-14(21)16-7-6-12-8-15-9-17-12/h2-5,8-9H,6-7H2,1H3,(H,15,17)(H2,16,18,21) |
InChI Key |
WPEXHDQPGZELRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CN=CN2 |
Origin of Product |
United States |
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